VAL-201 - 957791-38-7

VAL-201

Catalog Number: EVT-285460
CAS Number: 957791-38-7
Molecular Formula: C55H87N19O11
Molecular Weight: 1190.423
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
VAL-201 is an androgen receptor antagonist potentially for the treatment of prostate cancer.
Source and Classification

VAL-201 is classified as a small molecule peptide and is currently under development by ValiRx PLC. Its primary indication is for prostate cancer, but research is also exploring its potential applications in breast and ovarian cancers . The compound has shown promise in targeting steroid-receptor-dependent signaling pathways, which are often implicated in various malignancies.

Synthesis Analysis

The synthesis of VAL-201 involves peptide chemistry techniques that allow for the precise assembly of amino acid sequences. While specific synthetic methods are proprietary, it is known that the compound is designed to be stable at low pH levels, which is advantageous for oral administration. Current developments include formulating VAL-201 into nanoparticles to enhance its bioavailability when delivered through the gastrointestinal tract .

Molecular Structure Analysis

VAL-201's molecular structure consists of a sequence of amino acids designed to mimic the interaction domain of the androgen receptor with Src. Detailed structural data on VAL-201 may not be widely available due to its proprietary nature, but it has been characterized as having an intermediate metabolic clearance rate in human liver microsomes, with a half-life of approximately 49 minutes .

Structural Data

  • Molecular Formula: Specific molecular formula details are not disclosed publicly.
  • Half-Life: Approximately 95 minutes in human plasma.
  • Stability: Demonstrated stability at low pH levels.
Chemical Reactions Analysis

VAL-201 engages in specific biochemical interactions that inhibit the association between the androgen receptor and Src after androgen binding. This inhibition does not interfere with receptor-dependent transcriptional activity, which distinguishes it from traditional androgen therapies that often have significant side effects. The compound's mechanism allows it to suppress DNA synthesis without blocking beneficial receptor functions .

Technical Details

  • Inhibition Mechanism: VAL-201 inhibits Src activation post-androgen binding.
  • Receptor Interaction: Does not impede desirable transcriptional activities associated with androgen receptors.
Mechanism of Action

The mechanism of action for VAL-201 involves its ability to disrupt the signaling pathway mediated by the androgen receptor and Src. By mimicking the natural peptide sequence involved in this interaction, VAL-201 effectively inhibits tumor growth while preserving normal cellular functions associated with androgen receptor activity.

Process and Data

  1. Binding: VAL-201 binds to the Src protein after it has interacted with the androgen receptor.
  2. Inhibition: This binding prevents subsequent signaling events that lead to tumor proliferation.
  3. Preservation of Activity: Unlike conventional therapies, VAL-201 maintains essential transcriptional activities, potentially leading to fewer side effects.
Physical and Chemical Properties Analysis

Although specific physical and chemical properties of VAL-201 are not extensively documented, its classification as a peptide suggests several characteristics:

  • Solubility: Likely soluble in aqueous solutions given its peptide nature.
  • Stability: Shows stability under acidic conditions, facilitating oral delivery formulations.

Relevant Data or Analyses

The half-life and metabolic clearance rates indicate that VAL-201 can be effectively utilized in therapeutic settings without rapid degradation.

Applications

The primary application of VAL-201 is as a therapeutic agent for castration-resistant prostate cancer. Its unique mechanism offers potential benefits over existing treatments by minimizing side effects associated with hormonal therapies. Additionally, ongoing research is exploring its efficacy against other metastatic cancers such as breast, endometrial, and ovarian cancers, indicating a broader therapeutic potential beyond prostate cancer .

Introduction to VAL-201 in Oncological Research

Prostate Cancer Pathophysiology and Therapeutic Challenges

Molecular Pathogenesis of Castration-Resistant Prostate Cancer (CRPC)

CRPC evolves through complex adaptations to androgen deprivation therapy (ADT), with AR signaling persistence as the central driver. Multiple overlapping molecular mechanisms enable cancer cells to bypass castration:

  • AR Amplification and Overexpression: Observed in >80% of CRPC cases versus <2% of treatment-naïve prostate cancers, AR gene amplification increases receptor sensitivity to castrate androgen levels (0.1-1 nM). This hypersensitization allows tumor proliferation even in low-androgen environments [1] [3].

  • AR Mutations: The ligand-binding domain (LBD) accumulates mutations in 15-20% of CRPC cases. Mutants like T878A and H875Y exhibit promiscuous activation by non-androgenic steroids (e.g., progesterone, glucocorticoids) and even convert antagonists like flutamide into agonists [3] [10].

  • Constitutively Active Splice Variants: Truncated isoforms (e.g., AR-V7, AR-V3) lacking the LBD emerge in 25-40% of CRPC cases. These ligand-independent variants drive transcription through persistent nuclear localization and are undruggable by conventional AR inhibitors [3] [4].

  • Intracrine Androgen Synthesis: CRPC tumors upregulate steroidogenic enzymes (CYP17A1, AKR1C3) enabling de novo androgen synthesis from cholesterol or adrenal precursors, maintaining intratumoral androgens despite systemic castration [10].

Table 1: Key AR-Dependent Resistance Mechanisms in CRPC

MechanismFrequency in CRPCFunctional ConsequenceClinical Impact
AR Gene Amplification>80%Hypersensitivity to low androgen levelsEarly progression on ADT
AR LBD Mutations15-20%Expanded ligand specificity; antiandrogen agonismResistance to abiraterone/enzalutamide
AR Splice Variants (e.g., AR-V7)25-40%Ligand-independent constitutive signalingPoor response to AR-directed therapies
Altered Steroidogenesis30-50%Intratumoral androgen synthesis from precursorsPersistent AR activation despite castration

Limitations of Androgen Receptor (AR)-Targeted Therapies

Current AR-directed agents provide only modest survival benefits and face universal resistance:

  • Second-Generation AR Inhibitors (abiraterone, enzalutamide) extend median survival by ≤4.1 months but exhibit nearly universal acquired resistance within 12-15 months. AR-V7 expression in circulating tumor cells correlates strongly with non-response, observed in 15-30% of pre-treatment CRPC cases [4] [10].

  • Chemotherapeutic Agents like docetaxel and cabazitaxel improve survival by 2.4-3 months but cause significant toxicity (grade 3-4 neutropenia in >80% with cabazitaxel). Their efficacy remains limited by compensatory Src kinase activation, which promotes survival signaling independent of microtubule inhibition [1].

  • Heterogeneous Resistance Patterns: Liquid biopsy studies reveal that AR alterations (amplifications, mutations, splice variants) frequently co-occur with TP53 inactivation (30-50% of CRPC). TP53 loss independently predicts shorter progression-free survival (HR=1.88) and accelerates resistance to ARSi, underscoring the inadequacy of pure AR targeting [4].

Table 2: Current CRPC Therapies and Their Limitations

Therapy ClassExamplesMedian OS BenefitPrimary Resistance MechanismsKey Limitations
Androgen Synthesis InhibitorsAbiraterone4.6 monthsAR-V7 expression; intratumoral steroidogenesisMineralocorticoid excess requiring prednisone
AR AntagonistsEnzalutamide, Apalutamide4.8 monthsAR mutations (F877L); glucocorticoid receptor upregulationSeizure risk (enzalutamide)
Taxane ChemotherapiesDocetaxel, Cabazitaxel2.4-3 monthsSrc activation; P-glycoprotein effluxHigh hematologic toxicity; neuropathy

Role of Src Kinase in Tumor Proliferation and Metastasis

The non-receptor tyrosine kinase Src serves as a critical signaling node in CRPC progression through dual tumor and microenvironment actions:

  • Tumor Cell Autonomy: Src phosphorylates AR at Tyr-534, enhancing its nuclear translocation and transcriptional activity even in castrate conditions. This creates a feed-forward loop where AR induces Src expression, and Src potentiates AR signaling [1] [8].

  • Bone Metastasis Promotion: Src regulates osteoclast maturation and bone resorption, establishing the "vicious cycle" of prostate cancer bone metastases. Tumor-derived factors (IL-6, PTHrP) activate osteoblastic Src, releasing bone-stored growth factors (TGF-β, IGF-1) that further fuel tumor growth [1] [8].

  • Therapeutic Rationale: Src expression escalates during CRPC progression, with highest activity in metastatic lesions. Preclinical studies show Src inhibition blocks invasion, proliferation, and osteoclast activation, making it a compelling target for CRPC with bone involvement [1] [8].

Properties

CAS Number

957791-38-7

Product Name

VAL-201

IUPAC Name

(S)-1-(acetyl-L-prolyl-L-prolyl)-N-((S)-1-((S)-2-(((S)-1-(((S)-1-(((S)-1-(((2S,3S)-1-(((S)-1,6-diamino-1-oxohexan-2-yl)amino)-3-methyl-1-oxopentan-2-yl)amino)-5-guanidino-1-oxopentan-2-yl)amino)-1-oxopropan-2-yl)amino)-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl)carbamoyl)pyrrolidin-1-yl)-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl)pyrrolidine-2-carboxamide

Molecular Formula

C55H87N19O11

Molecular Weight

1190.423

InChI

InChI=1S/C55H87N19O11/c1-5-31(2)44(51(82)66-36(45(57)76)13-6-7-19-56)70-47(78)37(14-8-20-62-55(58)59)67-46(77)32(3)65-48(79)38(25-34-27-60-29-63-34)68-49(80)40-15-9-22-72(40)52(83)39(26-35-28-61-30-64-35)69-50(81)41-16-10-23-73(41)54(85)43-18-12-24-74(43)53(84)42-17-11-21-71(42)33(4)75/h27-32,36-44H,5-26,56H2,1-4H3,(H2,57,76)(H,60,63)(H,61,64)(H,65,79)(H,66,82)(H,67,77)(H,68,80)(H,69,81)(H,70,78)(H4,58,59,62)/t31-,32-,36-,37-,38-,39-,40-,41-,42-,43-,44-/m0/s1

InChI Key

OCAUTAUXGFCFEB-MGFBIKGDSA-N

SMILES

NCCCC[C@@H](C(N)=O)NC([C@H]([C@@H](C)CC)NC([C@H](CCCNC(N)=N)NC([C@H](C)NC([C@H](CC1=CNC=N1)NC([C@H]2N(C([C@H](CC3=CNC=N3)NC([C@H]4N(C([C@H]5N(C([C@H]6N(C(C)=O)CCC6)=O)CCC5)=O)CCC4)=O)=O)CCC2)=O)=O)=O)=O)=O

Solubility

Soluble in DMSO

Synonyms

VAL-201; VAL201; VAL 201

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.